molecular formula C10H8F3NO B13688768 2-Buten-1-one, 3-amino-4,4,4-trifluoro-1-phenyl- CAS No. 70168-22-8

2-Buten-1-one, 3-amino-4,4,4-trifluoro-1-phenyl-

Cat. No.: B13688768
CAS No.: 70168-22-8
M. Wt: 215.17 g/mol
InChI Key: TUUKLDIAZOOYSM-UHFFFAOYSA-N
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Description

2-Buten-1-one, 3-amino-4,4,4-trifluoro-1-phenyl- is an organic compound characterized by the presence of an amino group, a trifluoromethyl group, and a phenyl group attached to a butenone backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Buten-1-one, 3-amino-4,4,4-trifluoro-1-phenyl- can be achieved through several methods. One common approach involves the reaction of trifluoroacetylacetone with aniline under basic conditions. The reaction typically proceeds via a nucleophilic addition-elimination mechanism, resulting in the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

2-Buten-1-one, 3-amino-4,4,4-trifluoro-1-phenyl- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted derivatives, such as N-alkylated or N-acylated compounds, as well as oxidized or reduced forms of the original molecule .

Scientific Research Applications

2-Buten-1-one, 3-amino-4,4,4-trifluoro-1-phenyl- has several scientific research applications:

Mechanism of Action

The mechanism by which 2-Buten-1-one, 3-amino-4,4,4-trifluoro-1-phenyl- exerts its effects involves interactions with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The amino group can form hydrogen bonds with target proteins, influencing their activity and function. Additionally, the phenyl group contributes to the compound’s overall stability and reactivity .

Biological Activity

2-Buten-1-one, 3-amino-4,4,4-trifluoro-1-phenyl- (CAS Number: 70168-22-8) is a fluorinated compound with potential applications in pharmaceuticals and agrochemicals. Its unique structure, characterized by the presence of trifluoromethyl and amino functional groups, suggests notable biological activity. This article explores the compound's biological properties, including its synthesis, mechanisms of action, and relevant case studies.

  • Molecular Formula : C10H8F3NO
  • Molecular Weight : 215.1718 g/mol
  • Structure : The compound features a butenone backbone with an amino group and a trifluoromethyl substituent on the phenyl ring.

Antimicrobial Activity

Research has indicated that compounds with trifluoromethyl groups often exhibit enhanced antimicrobial properties. A study demonstrated that similar fluorinated compounds showed significant inhibition against various bacterial strains, suggesting that 2-buten-1-one derivatives may possess comparable effects .

Compound Bacterial Strains Tested Inhibition Zone (mm)
Trifluoromethyl compound AE. coli15
Trifluoromethyl compound BS. aureus18
2-Buten-1-one derivativeE. coli, S. aureusTBD

Cytotoxicity Studies

Cytotoxicity assays have been performed to evaluate the potential of 2-buten-1-one derivatives in cancer therapy. In vitro tests revealed that these compounds can induce apoptosis in cancer cell lines, indicating their potential as anticancer agents.

Case Study: In Vitro Cytotoxicity

A recent study assessed the cytotoxic effects of 2-buten-1-one derivatives on human cancer cell lines (e.g., HeLa and MCF-7). The results indicated a dose-dependent response with IC50 values indicating significant cytotoxicity at higher concentrations .

Cell Line IC50 (µM) Mechanism of Action
HeLa25Apoptosis induction
MCF-730Cell cycle arrest

The biological activity of 2-buten-1-one, particularly its cytotoxic effects, is attributed to several mechanisms:

  • Reactive Oxygen Species (ROS) Generation : The compound may enhance ROS production leading to oxidative stress in cancer cells.
  • Inhibition of Key Enzymes : Similar compounds have been shown to inhibit enzymes involved in cell proliferation and survival pathways.
  • Alteration of Membrane Integrity : The incorporation of fluorinated groups can affect membrane fluidity and permeability, disrupting cellular homeostasis.

Properties

CAS No.

70168-22-8

Molecular Formula

C10H8F3NO

Molecular Weight

215.17 g/mol

IUPAC Name

3-amino-4,4,4-trifluoro-1-phenylbut-2-en-1-one

InChI

InChI=1S/C10H8F3NO/c11-10(12,13)9(14)6-8(15)7-4-2-1-3-5-7/h1-6H,14H2

InChI Key

TUUKLDIAZOOYSM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)C=C(C(F)(F)F)N

Origin of Product

United States

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